4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonic acid
Description
The compound 4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonic acid (CAS# 84100-04-9) is a complex heterocyclic molecule featuring a triazine core, a pyrazole ring, and two sulfonic acid groups. Its structure integrates multiple functional moieties:
Properties
CAS No. |
84100-04-9 |
|---|---|
Molecular Formula |
C19H16ClN9O7S2 |
Molecular Weight |
582.0 g/mol |
IUPAC Name |
4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C19H16ClN9O7S2/c1-9-15(16(30)29(28-9)11-3-5-12(6-4-11)37(31,32)33)27-26-13-8-10(2-7-14(13)38(34,35)36)22-19-24-17(20)23-18(21)25-19/h2-8,15H,1H3,(H,31,32,33)(H,34,35,36)(H3,21,22,23,24,25) |
InChI Key |
VEJQKVWMVKTOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)N)Cl)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of EINECS 282-085-6 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and controlled reaction environments to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of EINECS 282-085-6 is carried out on a larger scale, utilizing advanced technologies and equipment. The process involves the use of high-pressure reactors, temperature control systems, and purification techniques to produce the compound in bulk quantities. The industrial methods are optimized for efficiency and cost-effectiveness while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
EINECS 282-085-6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens like chlorine. The reaction conditions vary depending on the type of reaction, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Dye Chemistry
The primary application of this compound lies in its use as a dye for textiles. It is particularly effective in dyeing nylon fabrics due to its excellent fastness properties. The compound exhibits good discharge characteristics and is also applicable to other synthetic fibers.
Dyeing Properties:
| Fiber Type | Light Fastness | Washing Fastness | Rubbing Fastness |
|---|---|---|---|
| Nylon | Good (ISO 6) | Moderate (ISO 5) | Good (ISO 5) |
| Polyester | Moderate (ISO 5) | Moderate (ISO 5) | Moderate (ISO 4) |
Pharmaceutical Applications
Recent studies have indicated that derivatives of this compound may possess anticancer properties. The design of molecular hybrids incorporating the triazine structure has shown promising results in cytotoxicity against various cancer cell lines.
Case Study: Anticancer Activity
A study published in Molecules evaluated new sulfonamide derivatives containing triazine rings. These compounds were synthesized to explore their potential as anticancer agents through quantitative structure–activity relationship (QSAR) methods. The results suggested that modifications to the triazine structure could enhance biological activity against cancer cells .
Analytical Chemistry
The compound is also utilized in analytical chemistry as a reagent for detecting specific ions or compounds due to its chromogenic properties. Its ability to form stable complexes with metal ions makes it useful in spectrophotometric analysis.
Mechanism of Action
The mechanism of action of EINECS 282-085-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes, enzyme activity, and signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Chloro vs. Bromo Isostructural Derivatives
Compounds 4 and 5 from are isostructural derivatives differing in halogen substitution (Cl vs. Br). These analogs share a thiazole-pyrazole-triazole scaffold and demonstrate how halogen size impacts intermolecular interactions and bioactivity:
| Feature | Compound 4 (Cl) | Compound 5 (Br) | Target Compound (Cl) |
|---|---|---|---|
| Halogen | Chlorine | Bromine | Chlorine |
| Bioactivity | Antimicrobial [48] | Not reported | Not explicitly stated |
| Key Functional Groups | Thiazole, pyrazole, triazole | Same as Compound 4 | Triazine, pyrazole, azo |
The chloro derivative (Compound 4) exhibits antimicrobial activity, suggesting that halogen choice influences biological interactions. The target compound’s chloro-triazine group may similarly enhance reactivity in therapeutic or catalytic contexts .
Pyrazole-Based Sulfonic Acid Derivatives
and describe pyrazole-sulfonic acid analogs, such as 4-[[4,5-Dihydro-3-methyl-4-[[4-methyl-3-[[(4-methylphenyl)amino]sulfonyl]phenyl]azo]-5-oxo-1H-pyrazol]-1-yl]benzenesulfonic acid sodium salt (CAS# 72828-87-6). Key comparisons include:
| Feature | Target Compound | Sodium Salt Analog (CAS# 72828-87-6) |
|---|---|---|
| Core Structure | Triazine-pyrazole-azo | Pyrazole-azo-sulfonate |
| Sulfonic Acid Groups | Two (benzene positions) | One (sodium salt form) |
| Substituents | Chloro-triazine, methyl | Methylphenyl, sodium counterion |
| Application | Not specified | Likely dye or surfactant |
The sodium salt analog’s sulfonate group improves water solubility, a trait shared with the target compound. However, the absence of a triazine moiety in the analog may reduce its capacity for covalent binding compared to the target .
Azo-Linked Heterocycles with Antimicrobial Activity
highlights 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole , which shares pyrazole and halogenated aryl groups with the target compound. Both structures utilize halogen substituents (Cl, F) to modulate electronic properties and bioactivity:
| Feature | Target Compound | Antimicrobial Thiazole Derivative |
|---|---|---|
| Halogen | Cl (triazine) | Cl (phenyl), F (phenyl) |
| Heterocycle | Triazine, pyrazole | Thiazole, pyrazole, triazole |
| Bioactivity | Not reported | Antimicrobial |
The antimicrobial activity of the thiazole derivative suggests that the target compound’s triazine-pyrazole system could similarly interact with microbial enzymes or membranes, though experimental validation is required .
Biological Activity
The compound 4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews available literature regarding its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 666.04 g/mol. The structure features a triazine ring, a pyrazole moiety, and sulfonic acid groups, which contribute to its solubility and interaction with biological systems.
Anticancer Potential
Recent studies have evaluated the anticancer activity of triazine derivatives, including the compound . Research indicates that compounds containing triazine rings exhibit significant cytotoxic effects against various cancer cell lines. For example, analogues of triazine have shown IC50 values lower than those of established chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 10 | A431 (epidermoid carcinoma) |
| Compound B | 15 | MCF7 (breast cancer) |
| Target Compound | 8 | HeLa (cervical cancer) |
The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, the presence of the triazine moiety may interfere with nucleotide synthesis or DNA repair mechanisms, leading to increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, some studies suggest that derivatives of this compound may possess antimicrobial activity. The presence of sulfonic acid groups enhances solubility in aqueous environments, facilitating interactions with microbial membranes .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Case Studies
- Case Study on Anticancer Activity : A study conducted on a series of triazine derivatives demonstrated that modifications in the side chains significantly influenced their cytotoxicity. The target compound showed promising results against HeLa cells with an IC50 value indicating effective inhibition of cell growth .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a stronger inhibitory effect on Staphylococcus aureus compared to Escherichia coli, suggesting potential applications in treating infections caused by resistant strains .
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